2,5-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Description
Scientific Research Applications
Antitumor Agents : Novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been synthesized and evaluated for their in vitro antitumor activity. Some of these compounds showed more potency and efficacy than Doxorubicin, a reference drug (Alqasoumi et al., 2010).
Synthesis and Characterization : A study on the synthesis, X-ray characterization, and theoretical analysis of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, focusing on the importance of F⋯O interactions, has been conducted. This research contributes to understanding the properties of such derivatives (Grudova et al., 2020).
Cytotoxicity Evaluation : Research on polyfluorinated 2-aryl-2,3-dihydroquinolin-4-ones and their derivatives, synthesized through a one-pot procedure, has shown significant cytotoxic effects against various human tumor cell lines (Politanskaya et al., 2018).
Treatment of Idiopathic Pulmonary Fibrosis : Broad spectrum phosphatidylinositol 3-kinase inhibitors related to the compound have been proposed for the treatment of idiopathic pulmonary fibrosis and cough, showing promising in vitro data (Norman, 2014).
Phosphorus–Fluorine Chemistry : A study delving into the reaction of tetrafluoro(phenyl)phosphorane with 2-methyl-8-trimethylsiloxyquinoline provides insights into the complex chemistry of such compounds, revealing details about molecular structures and interactions (John et al., 1974).
Interactions with Human Carbonic Anhydrases : Research on the interactions between human carbonic anhydrases and a novel series of benzenesulfonamides has been conducted, highlighting the importance of nonpolar contacts for inhibitors of this class (Bruno et al., 2017).
Intramolecular Substitution in Synthesis : The study of intramolecular substitution in the synthesis of ring-fluorinated isoquinolines and quinolines has been explored, leading to high yields of 3-fluoroisoquinoline and 2-fluoro-quinoline derivatives (Ichikawa et al., 2006).
properties
IUPAC Name |
2,5-difluoro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O3S/c1-20-14-6-4-12(8-10(14)2-7-16(20)21)19-24(22,23)15-9-11(17)3-5-13(15)18/h3-6,8-9,19H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHKQFDDZDZODD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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